3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione 3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione
Brand Name: Vulcanchem
CAS No.: 16709-50-5
VCID: VC21053700
InChI: InChI=1S/C14H16O4/c15-13-11-7-3-4-8-12(11)14(16)18-10-6-2-1-5-9-17-13/h3-4,7-8H,1-2,5-6,9-10H2
SMILES: C1CCCOC(=O)C2=CC=CC=C2C(=O)OCC1
Molecular Formula: C14H16O4
Molecular Weight: 248.27 g/mol

3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione

CAS No.: 16709-50-5

Cat. No.: VC21053700

Molecular Formula: C14H16O4

Molecular Weight: 248.27 g/mol

* For research use only. Not for human or veterinary use.

3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione - 16709-50-5

Specification

CAS No. 16709-50-5
Molecular Formula C14H16O4
Molecular Weight 248.27 g/mol
IUPAC Name 3,10-dioxabicyclo[10.4.0]hexadeca-1(16),12,14-triene-2,11-dione
Standard InChI InChI=1S/C14H16O4/c15-13-11-7-3-4-8-12(11)14(16)18-10-6-2-1-5-9-17-13/h3-4,7-8H,1-2,5-6,9-10H2
Standard InChI Key DGMTZMCDDBNVPU-UHFFFAOYSA-N
SMILES C1CCCOC(=O)C2=CC=CC=C2C(=O)OCC1
Canonical SMILES C1CCCOC(=O)C2=CC=CC=C2C(=O)OCC1

Introduction

Chemical Identity and Properties

3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione belongs to the family of macrocyclic dilactones. This compound features a benzene ring fused to a twelve-membered ring containing two oxygen atoms at positions 2 and 9, with carbonyl groups at positions 1 and 10. The structure contains a saturated hydrocarbon chain in positions 3 through 8, forming the hexahydro portion of the molecule.

Nomenclature and Identification

The compound has several alternative names that appear in chemical databases and literature, reflecting different systematic naming approaches:

Nomenclature TypeName
Primary Name3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione
Alternative Name 11,6-Hexanediol, cyclic phthalate
Alternative Name 22,9-Benzodioxacyclododecin-1,10-dione, 3,4,5,6,7,8-hexahydro-
Alternative Name 3Phthalic acid, cyclic hexamethylene ester
CAS Registry Number16709-50-5

These alternative names provide important reference points for locating information about this compound across various chemical databases and literature sources .

Chemical Structure and Properties

The chemical structure of 3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione consists of a benzene ring fused to a twelve-membered ring containing two ester linkages. This unique structural arrangement contributes to its specific chemical and physical properties.

PropertyValue
Molecular FormulaC₁₄H₁₆O₄
Hydrogen Count14H
Oxygen Count4O
Carbon Count14C
Molecular WeightApproximately 248.28 g/mol

The molecular structure includes a benzene ring with two carbonyl groups attached, forming a cyclic dilactone structure with a hexamethylene bridge. This arrangement creates a macro-ring system with potential for various conformational states and reactivity patterns .

Package SizePrice (EUR)
25 mg349.00 €
50 mg467.00 €
100 mg730.00 €

This pricing structure indicates a relatively high cost per unit mass, suggesting specialized synthesis requirements and limited production volumes .

Synthesis and Chemical Reactions

Reactivity Profile

Based on its chemical structure, 3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione would exhibit reactivity patterns typical of aromatic esters. The compound contains two ester functional groups that could undergo hydrolysis under acidic or basic conditions, transesterification with alcohols, and reduction with appropriate reducing agents.

The aromatic portion of the molecule would be expected to participate in electrophilic aromatic substitution reactions, while the macrocyclic structure may confer unique conformational properties that influence its reactivity and potential interactions with biological systems.

Related Compound ClassKnown ApplicationsPotential Relevance
Phthalate EstersPlasticizers, industrial chemicalsChemical reactivity patterns
Macrocyclic DilactonesAntibiotics, flavor compoundsBiological activity profiles
Cyclic Aromatic EstersLiquid crystals, photochemical materialsMaterial science applications

These comparisons provide potential research directions for investigating the properties and applications of 3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione.

Analytical Characterization Methods

Spectroscopic Analysis

Standard analytical methods for characterizing 3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione would include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment

  • Infrared (IR) spectroscopy to identify characteristic ester carbonyl stretching frequencies

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • UV-visible spectroscopy to characterize the aromatic chromophore

These analytical methods collectively provide comprehensive structural confirmation and purity assessment essential for research applications.

Chromatographic Methods

For purification and purity assessment, 3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione can be analyzed using:

  • High-Performance Liquid Chromatography (HPLC) with UV detection

  • Gas Chromatography (GC) for volatile derivatives or decomposition products

  • Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment

These methods allow for both qualitative identification and quantitative purity determination critical for research-grade materials.

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